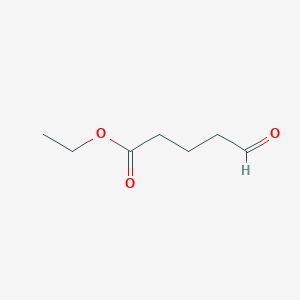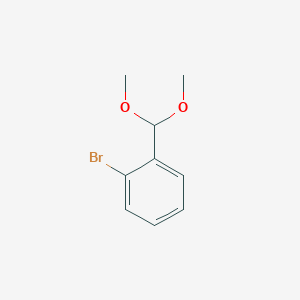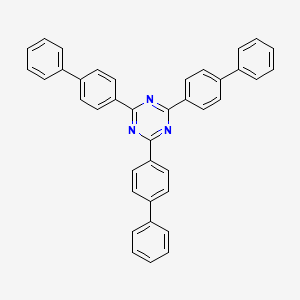
Tris-biphenyl triazine
Descripción general
Descripción
Tris-biphenyl triazine (TBT) is a synthetic organic compound belonging to the family of triazine compounds. It is a colorless crystalline solid that is soluble in organic solvents. TBT is used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, in the study of biochemical and physiological effects, and in laboratory experiments.
Aplicaciones Científicas De Investigación
1. Organic Light-Emitting Diodes (OLEDs)
Tris-biphenyl triazine derivatives have shown significant promise in improving the performance of Organic Light-Emitting Diodes (OLEDs). Studies have demonstrated that compounds like 2-biphenyl-4-yl-4,6-bis-(4′-pyridin-2-yl-biphenyl-4-yl)-[1,3,5]triazine (DPT) and 2,4-bis-biphenyl-4-yl-6-(4′-pyridin-2-yl-biphenyl-4-yl)-[1,3,5]triazine (MPT) can be used as effective electron-transport layers in OLEDs. This application leads to improved driving voltages, power conversion efficiencies, and operational stability of OLEDs, showcasing the material's potential in enhancing electronic devices' performance (Matsushima et al., 2010).
2. Bioremediation of Persistent Organic Pollutants
Tris-biphenyl triazine and related compounds play a crucial role in the bioremediation of persistent organic pollutants like chlorinated herbicides and polychlorobiphenyls (PCBs). These substances are toxic and can act as endocrine disrupters, posing environmental and health risks. Bacteria capable of degrading s-triazines and PCBs are an important part of bioremediation strategies. The degradation involves hydrolytic reactions catalyzed by enzymes encoded by specific genes, highlighting the potential of these compounds in environmental clean-up efforts (Seeger et al., 2010).
3. Photophysical and Electroluminescent Properties
Tris-biphenyl triazine derivatives are also studied for their photophysical and electroluminescent properties. In the field of electrophosphorescent organic light-emitting diodes (EP OLEDs), these compounds have been synthesized and examined for their potential in enhancing the device's performance. Specific derivatives have demonstrated high external electroluminescent quantum efficiency and energy conversion efficiency, making them valuable materials in the development of efficient lighting and display technologies (Inomata et al., 2004).
4. Starburst Molecules and Luminescence
Tris-biphenyl triazine forms the core of various starburst molecules, which are luminescent in the violet-blue region both in solution and solid-state. The thermal properties and emission energy of these molecules are significantly influenced by their molecular weight and central core, demonstrating the potential of tris-biphenyl triazine in the development of new luminescent materials (Huang et al., 2006).
Propiedades
IUPAC Name |
2,4,6-tris(4-phenylphenyl)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H27N3/c1-4-10-28(11-5-1)31-16-22-34(23-17-31)37-40-38(35-24-18-32(19-25-35)29-12-6-2-7-13-29)42-39(41-37)36-26-20-33(21-27-36)30-14-8-3-9-15-30/h1-27H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENPSTJGQOQKKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185197 | |
| Record name | Tris-biphenyl triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris-biphenyl triazine | |
CAS RN |
31274-51-8 | |
| Record name | 2,4,6-Tribiphenyl-4-yl-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31274-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris-biphenyl triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031274518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris-biphenyl triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Triazine, 2,4,6-tris([1,1'-biphenyl]-4-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIS-BIPHENYL TRIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQK9A410YB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

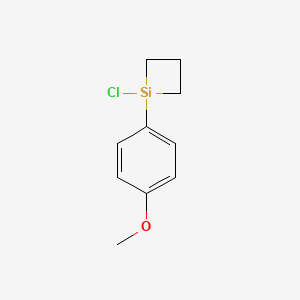
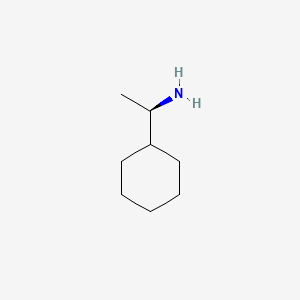
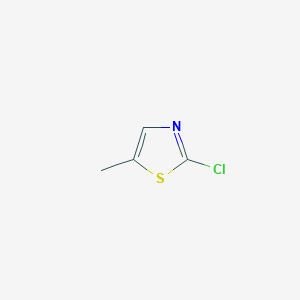
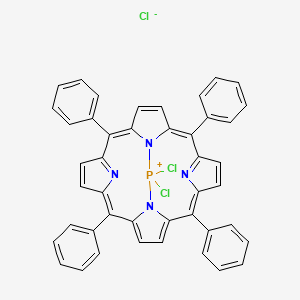
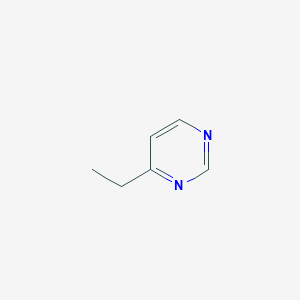
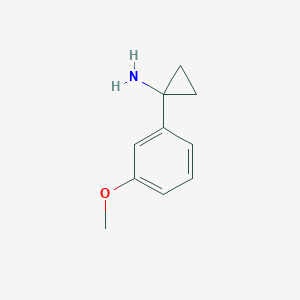
![[1,1'-Biphenyl]-2,4-diol](/img/structure/B1589253.png)

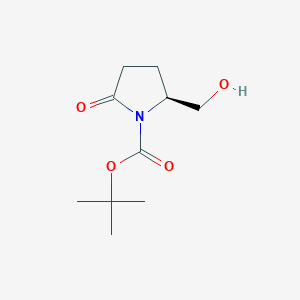
![1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone](/img/structure/B1589258.png)


